molecular formula C11H12FNO B1490608 4-(3-Fluorophenyl)-4-methylpyrrolidin-2-one CAS No. 1479611-24-9

4-(3-Fluorophenyl)-4-methylpyrrolidin-2-one

Cat. No.: B1490608
CAS No.: 1479611-24-9
M. Wt: 193.22 g/mol
InChI Key: XEHXRNXKRPEGOH-UHFFFAOYSA-N
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Description

4-(3-Fluorophenyl)-4-methylpyrrolidin-2-one is a chemical compound that belongs to the class of pyrrolidinones It features a fluorophenyl group attached to the pyrrolidinone ring, which imparts unique chemical properties to the molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluorophenyl)-4-methylpyrrolidin-2-one typically involves the reaction of 3-fluoroacetophenone with methylamine under controlled conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the pyrrolidinone ring. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production often employs advanced techniques such as high-pressure reactors and automated control systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluorophenyl)-4-methylpyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

4-(3-Fluorophenyl)-4-methylpyrrolidin-2-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(3-Fluorophenyl)-4-methylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The fluorophenyl group can interact with various enzymes and receptors, modulating their activity. The pyrrolidinone ring may also play a role in the compound’s binding affinity and specificity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    3-Fluorophenyl-4-methylpyrrolidin-2-one: A structural isomer with similar properties but different reactivity.

    4-(4-Fluorophenyl)-4-methylpyrrolidin-2-one: Another isomer with variations in biological activity and chemical behavior.

    4-(3-Chlorophenyl)-4-methylpyrrolidin-2-one: A compound with a chlorine substituent instead of fluorine, leading to different chemical and biological properties.

Uniqueness

4-(3-Fluorophenyl)-4-methylpyrrolidin-2-one is unique due to the presence of the fluorophenyl group, which imparts specific electronic and steric effects. These effects influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for various applications.

Properties

IUPAC Name

4-(3-fluorophenyl)-4-methylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO/c1-11(6-10(14)13-7-11)8-3-2-4-9(12)5-8/h2-5H,6-7H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEHXRNXKRPEGOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)NC1)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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